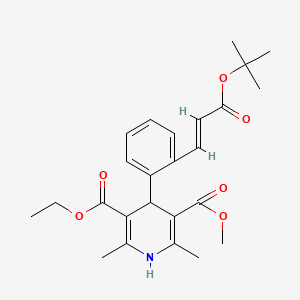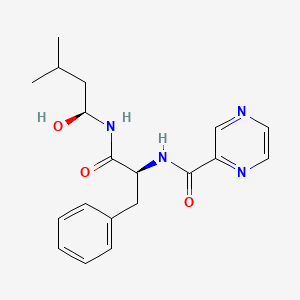
Bortezomib-Verunreinigung G
Übersicht
Beschreibung
Pyrazine-2-carboxamides are a class of compounds that have been studied for their potential biological activities . They contain a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group. The specific compound you’re asking about has additional functional groups attached, including a phenyl group and a hydroxy-methylbutyl group. These groups could potentially influence the compound’s properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Verunreinigungsanalyse in der Arzneimittelherstellung
Bortezomib-Verunreinigung G kann als Referenzstandard in der pharmazeutischen Industrie verwendet werden, um diese spezifische Verunreinigung in Bortezomib-Arzneimittelformulierungen zu identifizieren und zu quantifizieren {svg_1} {svg_2}. Dies ist entscheidend, um die Sicherheit und Wirksamkeit des Arzneimittels zu gewährleisten.
Studium des Arzneimittelstoffwechsels
Diese Verbindung kann in Studien verwendet werden, die den Stoffwechsel von Bortezomib untersuchen. Das Verständnis, wie Bortezomib im Körper metabolisiert wird, und die Identifizierung seiner Metaboliten ist wichtig, um seine Pharmakokinetik und potenzielle Nebenwirkungen vorherzusagen {svg_3}.
Entwicklung analytischer Methoden
This compound kann bei der Entwicklung und Validierung analytischer Methoden, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), zur Analyse von Bortezomib und seinen Verunreinigungen verwendet werden {svg_4}.
Forschung zur Arzneimittelstabilität
This compound kann in Stabilitätsstudien von Bortezomib verwendet werden. Diese Studien sind wichtig, um die Haltbarkeit des Arzneimittels zu bestimmen und zu verstehen, wie sich die Lagerbedingungen auf seine Qualität auswirken können {svg_5}.
Arzneimittelentwicklung und -synthese
Diese Verbindung kann auch in der Arzneimittelentwicklung und -synthese verwendet werden. Durch die Untersuchung der Struktur und Eigenschaften von this compound können Forscher Erkenntnisse gewinnen, die die Entwicklung und Synthese neuer Medikamente leiten können {svg_6}.
Biochemische Analyse
Biochemical Properties
Bortezomib Impurity G plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, Bortezomib, the parent compound of Bortezomib Impurity G, is known to inhibit the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway
Cellular Effects
Bortezomib Impurity G has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Bortezomib has been shown to alleviate tissue fibrotic processes and reduce M2 polarization and CXCL16 expression of macrophages
Molecular Mechanism
The molecular mechanism of action of Bortezomib Impurity G involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an example, Bortezomib, the parent compound, exerts its effects through reversible inhibition of the 26S proteasome, leading to cell cycle arrest and apoptosis of cancer cells
Temporal Effects in Laboratory Settings
The effects of Bortezomib Impurity G over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study. As a related compound, Bortezomib has been shown to have significant temporal effects, including the alleviation of bleomycin-induced pulmonary fibrosis .
Dosage Effects in Animal Models
The effects of Bortezomib Impurity G vary with different dosages in animal models. For instance, Bortezomib has been administered at a dose of 1.3 mg/m2 as a bolus IV injection twice weekly in combination with other drugs
Metabolic Pathways
Bortezomib Impurity G is involved in various metabolic pathways, interacting with enzymes or cofactors. The effects on metabolic flux or metabolite levels are complex and multifaceted. For instance, Bortezomib, the parent compound, is known to affect the ubiquitin-proteasome pathway
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(1S)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIDLJIPMZVISC-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856381 | |
| Record name | N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289472-81-7 | |
| Record name | Hydroxy des(boric acid) bortezomib, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXY DES(BORIC ACID) BORTEZOMIB, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGP3WC2T3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


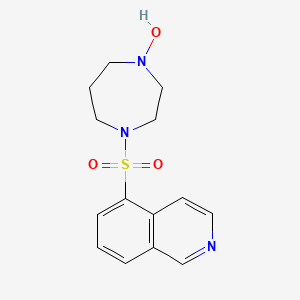
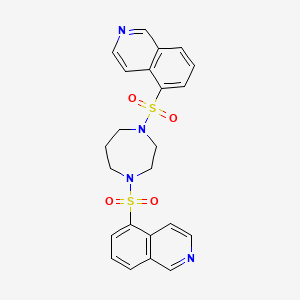

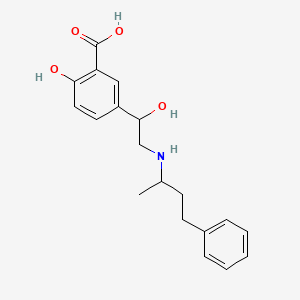
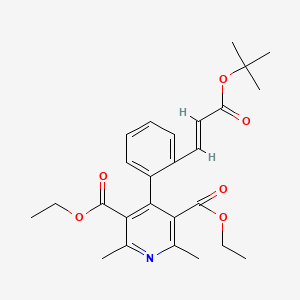
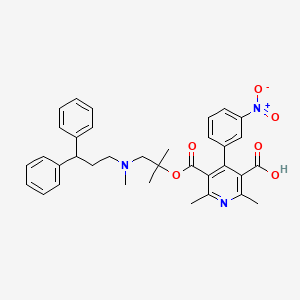

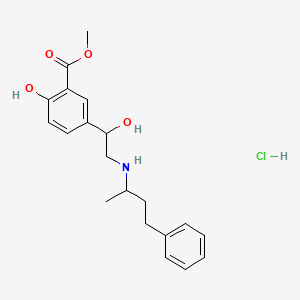
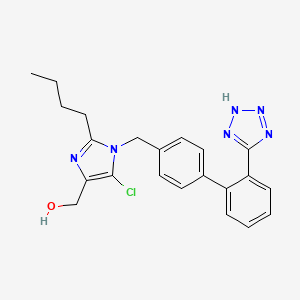
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
